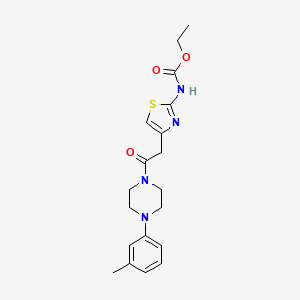

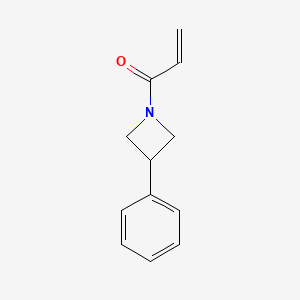

![molecular formula C18H19NO3S B2790249 ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300826-05-5](/img/structure/B2790249.png)

ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . It has a carboxylate ester group (COOEt), an amide group (CONH), and a cyclopenta ring attached to the thiophene ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis for this compound isn’t available, thiophene derivatives are often synthesized using condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with various carbon-based compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, thiophene derivatives are generally soluble in organic solvents but insoluble in water . The melting point, boiling point, and other properties would depend on the specific arrangement of atoms in the compound.Wirkmechanismus

EMDT exerts its mechanism of action through the inhibition of various enzymes and receptors in the body. EMDT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. EMDT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Furthermore, EMDT has been shown to bind to the adenosine A1 receptor, a G protein-coupled receptor that regulates neurotransmitter release.

Biochemical and Physiological Effects:

EMDT has been shown to have various biochemical and physiological effects in the body. EMDT has been shown to reduce inflammation by inhibiting the activity of COX-2. EMDT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, EMDT has been shown to improve cognitive function by enhancing synaptic plasticity and neurogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

EMDT has various advantages and limitations for lab experiments. EMDT is readily available and can be synthesized using various methods. EMDT is also stable and can be stored for long periods. However, EMDT is expensive and requires specialized equipment for synthesis and analysis.

Zukünftige Richtungen

EMDT has shown promising results in scientific research, and there are various future directions for its application. EMDT can be further optimized for its medicinal properties by modifying its chemical structure. EMDT can also be used as a building block in the synthesis of new materials with unique properties. Furthermore, EMDT can be used as a tool to study the mechanisms of various diseases and to identify new drug targets.

Conclusion:

In conclusion, EMDT is a chemical compound that has been extensively researched for its potential applications in various fields. EMDT can be synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. EMDT has various future directions for its application, including its optimization for medicinal properties, its use as a building block in material science, and its use as a tool to study disease mechanisms.

Synthesemethoden

EMDT can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Buchwald-Hartwig amination. The Suzuki-Miyaura coupling reaction involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 4-methylbenzamide in the presence of Pd(PPh3)4 and K2CO3 in DMF. The Heck reaction involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of Pd(OAc)2 and triethylamine in DMF. The Buchwald-Hartwig amination involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 4-methylbenzamide in the presence of Pd2(dba)3 and XPhos in toluene.

Wissenschaftliche Forschungsanwendungen

EMDT has been extensively researched for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. EMDT has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. EMDT has also been used as a building block in organic synthesis to synthesize complex molecules. Moreover, EMDT has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation.

Eigenschaften

IUPAC Name |

ethyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-5-4-6-14(13)23-17(15)19-16(20)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOGNOYRELWJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

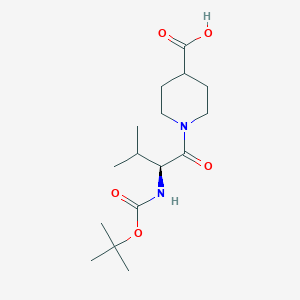

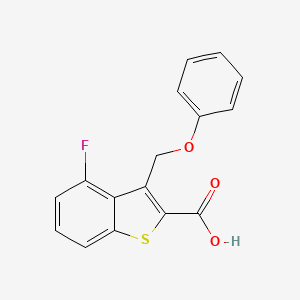

![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2790166.png)

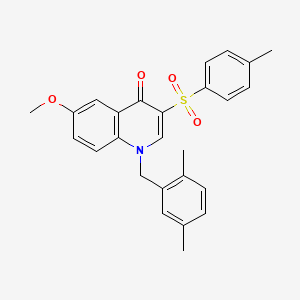

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2790170.png)

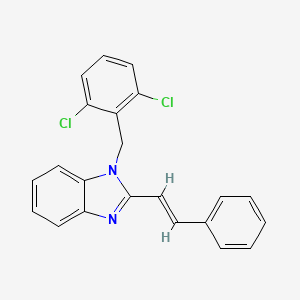

![2-(2-chloro-6-fluorophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2790172.png)

![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)

![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)